2-(2,4-Dichlorophenyl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine
Description
2-(2,4-Dichlorophenyl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine is a heterocyclic compound featuring a seven-membered 1,4-thiazepine ring fused to a benzene moiety. The molecule is substituted at the 2-position with a 2,4-dichlorophenyl group and at the 4-position with a thiophen-2-yl ring. These substituents confer unique electronic and steric properties, influencing its biological activity and physicochemical behavior.
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-4-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NS2/c20-12-7-8-13(14(21)10-12)19-11-16(17-6-3-9-23-17)22-15-4-1-2-5-18(15)24-19/h1-10,19H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUDQHKJMFDEHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=CC=CC=C2N=C1C3=CC=CS3)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazepine Ring: This step involves the cyclization of a precursor containing the necessary functional groups to form the thiazepine ring. The reaction conditions often require the use of a strong base, such as sodium hydride (NaH), and a polar aprotic solvent like dimethylformamide (DMF).
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This step may involve the use of a chlorinated aromatic compound and a suitable nucleophile under reflux conditions.
Attachment of the Thiophene Ring: The thiophene ring can be attached via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which requires a palladium catalyst and a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
The benzothiazepine derivatives have been extensively studied for their potential therapeutic effects. The specific compound has shown promise in several areas:
Cardiovascular Health
Benzothiazepines are known for their calcium channel blocking activity, which is beneficial in treating hypertension and angina. Studies indicate that derivatives can effectively lower blood pressure and improve heart function by inhibiting calcium influx into cardiac and vascular smooth muscle cells .
Central Nervous System Effects
Research has demonstrated that this class of compounds can exhibit anxiolytic and antidepressant properties. They may modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors, making them potential candidates for treating anxiety disorders and depression .
Antidiabetic Activity
Recent studies have identified the compound as a potential inhibitor of enzymes like α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. This suggests its application in managing diabetes by regulating blood sugar levels .
Antimicrobial Properties
Benzothiazepine derivatives have been evaluated for their antimicrobial activity against various pathogens. Preliminary results indicate effectiveness against both bacterial and fungal strains, highlighting their potential use in developing new antimicrobial agents .
Case Studies
Several studies have provided insights into the applications of this compound:
Case Study 1: Cardiovascular Effects
A study published in Pharmacological Research evaluated the effects of related benzothiazepine derivatives on cardiovascular parameters in animal models. Results showed significant reductions in systolic blood pressure and heart rate variability, indicating a promising therapeutic profile for hypertension management .
Case Study 2: Antidiabetic Evaluation
In vitro assays demonstrated that the compound inhibited α-glucosidase activity by over 50%, suggesting its potential as an antidiabetic agent. Molecular docking studies further supported these findings by showing favorable binding interactions with the enzyme's active site .
Case Study 3: Antimicrobial Activity
A recent investigation assessed the antibacterial efficacy of various benzothiazepine derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds exhibited significant inhibitory effects, warranting further exploration for potential therapeutic applications .
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact mechanism depends on the specific biological context and target.
Comparison with Similar Compounds
Core Thiazepine Ring Conformation
The seven-membered thiazepine ring in analogs such as 4-(thiophen-2-yl)-2-[4-(trifluoromethyl)phenyl]-2,3-dihydrobenzo[b][1,4]thiazepine adopts a slightly distorted twist-boat conformation. Key torsion angles (e.g., C6–C7–C8–S9 = ~52°) align with cycloheptane’s ideal twist-boat geometry. The bond lengths (C6–N12: 1.29 Å; C11–N12: 1.39 Å) and hybridization states (sp² vs. sp³ at C10 and C8) further define structural stability .
In contrast, 3-(4-methoxy-benzylidene)-2,3-dihydrobenzo[b][1,4]thiazepine exhibits two inequivalent conformations at the thiazepine ring’s carbon atoms, forming hydrogen-bonded dimers (N–H⋯O and C–H⋯O interactions) that stabilize supramolecular assemblies .
Key Structural Differences
| Compound | Thiazepine Conformation | Notable Substituents | Intermolecular Interactions |
|---|---|---|---|
| Target Compound | Likely twist-boat* | 2,4-Dichlorophenyl, thiophen-2-yl | Undocumented (predicted C–H⋯N/S) |
| 4-(Thiophen-2-yl)-2-[4-(CF₃)phenyl] analog | Twist-boat | 4-Trifluoromethylphenyl | Weak C–H⋯N interactions |
| 3-(4-Methoxy-benzylidene) analog | Dual conformations | 4-Methoxybenzylidene | N–H⋯O, C–H⋯O hydrogen bonds |
Antiviral and Antidepressant Potential
- 1,4-Thiazepine Derivatives : Exhibit activity against tobacco mosaic virus (TMV), HSV-1, and CV-B4, with efficacy depending on substituents (e.g., pyridine or pyrimidine groups enhance antiviral effects) .
- 3-(4-Methoxy-benzylidene) analog: Serves as an intermediate for the antidepressant dosulepin, suggesting serotonin/norepinephrine reuptake modulation .
Enzyme Inhibition
Activity Comparison
| Compound Class | Target Activity | Key Substituents | Efficacy Notes |
|---|---|---|---|
| Target Compound (predicted) | Antiviral, antidepressant | 2,4-Dichlorophenyl, thiophene | Dichlorophenyl may enhance lipophilicity |
| 4-(Thiophen-2-yl)-CF₃ analog | Undocumented | Trifluoromethylphenyl | CF₃ group may improve metabolic stability |
| Benzofuran analogs (205e/f) | Anticancer (docking studies) | Bromo, benzofuran, halogenated aryl | High yield (79–90%) suggests scalability |
Biological Activity
The compound 2-(2,4-Dichlorophenyl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine represents a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes a dichlorophenyl group and a thiophene moiety, contributing to its unique pharmacological properties. Its molecular formula is with a molecular weight of approximately 284.19 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene derivatives. For example, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines:
- HepG-2 (human hepatocellular carcinoma) : IC50 values ranged from 4.37 ± 0.7 μM.
- A-549 (human lung cancer) : IC50 values were noted at 8.03 ± 0.5 μM.
These findings suggest that this compound may inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms such as DNA synthesis inhibition and tubulin polymerization disruption .
Antimicrobial Activity
Thiophene derivatives have also been investigated for their antimicrobial properties. Research indicates that related compounds exhibit broad-spectrum activity against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for certain derivatives were reported to be as low as 0.03 μg/mL against Candida albicans .
Enzyme Inhibition
The compound has shown promising results in inhibiting key enzymes involved in metabolic pathways:
- α-glucosidase : Inhibitory effects were observed with an IC50 value of 9.71 ± 0.50 µM.
- α-amylase : Similar inhibition patterns were noted, indicating potential applications in managing diabetes .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells has been documented.
- Apoptosis Induction : The compound may trigger apoptotic pathways leading to programmed cell death.
- Interaction with Biological Targets : The heteroatoms in the structure facilitate interactions with key kinases and receptors involved in tumorigenesis .
Case Studies
- In Vitro Studies on HepG-2 and A-549 Cells :
- Antimicrobial Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
